3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide
Descripción
Propiedades
IUPAC Name |
3-cyclohexyl-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-15-23-24-20-13-12-19(25-26(15)20)17-8-10-18(11-9-17)22-21(27)14-7-16-5-3-2-4-6-16/h8-13,16H,2-7,14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISZTHYOZAURRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)CCC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of 3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide is the Serine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation, making it a potential target for cancer therapeutics.
Mode of Action
This means it likely binds to the active site of the kinase, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways it is involved in.
Biochemical Pathways
Inhibition of Serine/threonine-protein kinase pim-1 could disrupt these pathways, potentially leading to reduced proliferation of cancer cells.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Comparación Con Compuestos Similares
Structural Analog: N-Methyl-N-[3-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Phenyl]Acetamide (C1632/Lin28-1632)
Key Structural Differences :
- Position of Phenyl Substitution : The target compound has a para-substituted phenyl group, whereas C1632 is meta-substituted. This positional difference may alter binding orientation in target proteins.
- Side Chain: The target compound uses a cyclohexyl-propanamide chain, compared to C1632’s methyl-acetamide group.
Pharmacological Profile of C1632 :
- Mechanism : Inhibits LIN28/let-7 interaction, rescuing let-7 tumor suppressor miRNA function, leading to CSC differentiation and reduced tumorsphere formation .
- Efficacy : Downregulates PD-L1 and inhibits tumor growth in vitro and in vivo .
- Synthesis : Prepared via coupling reactions using caesium carbonate and DMF, characterized by NMR and mass spectrometry .
Inference for Target Compound :
The cyclohexyl-propanamide chain may enhance target engagement through hydrophobic interactions, while the para-substituted phenyl could improve steric compatibility with LIN28 or related proteins. However, reduced polarity might limit bioavailability compared to C1632.
Intermediate Analog: 4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Aniline
Structural Comparison :
- Lacks the propanamide and cyclohexyl groups, serving as a precursor for triazolopyridazine derivatives.
- The aniline group enables further functionalization (e.g., amide coupling) to generate bioactive molecules .
Relevance : Highlights the importance of the triazolopyridazine core in scaffold design for cancer therapeutics.
Heterocyclic Variant: N-Cyclohexyl-3-[6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)[1,2,4]Triazolo[4,3-b]Pyridazin-3-Yl]Propanamide
Structural Comparison :
- Replaces the phenyl group with a pyrazole-substituted triazolopyridazine.
- Retains the cyclohexyl-propanamide chain, suggesting a focus on optimizing hydrophobic interactions.
Additional Triazolopyridazine Derivatives
These modifications contrast with the target compound’s lipophilic design, underscoring the versatility of the triazolopyridazine scaffold in medicinal chemistry.
Métodos De Preparación
Synthesis of the Triazolo-Pyridazine Core
The triazolo[4,3-b]pyridazine moiety is central to the target compound. Modern approaches leverage iodobenzene diacetate (IBD) -mediated oxidative cyclization under solvent-free conditions. In a representative protocol :
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3,6-Dihydrazinopyridazine reacts with 3-methyl-1H-pyrazole-4-carbaldehyde in a one-pot, three-component reaction.
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Grinding the reactants with IBD induces oxidative cyclization, forming the 3-methyl- triazolo[4,3-b]pyridazine scaffold.
This method achieves yields of 54–68% while avoiding toxic solvents . Key advantages include:
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Regioselectivity : IBD promotes cyclization at the 6-position of pyridazine, critical for subsequent functionalization.
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Scalability : Reactions proceed at room temperature with minimal purification.
Table 1: Optimization of Triazolo-Pyridazine Synthesis
| Aldehyde Component | Oxidant | Time (h) | Yield (%) |
|---|---|---|---|
| 3-Methylpyrazole-4-carbaldehyde | IBD | 1.3 | 68 |
| 4-Methylbenzaldehyde | IBD | 1.5 | 61 |
| Furfural | IBD | 1.7 | 54 |
Functionalization of the Phenyl Group
The 4-aminophenyl substituent is introduced via Ullmann coupling or Buchwald-Hartwig amination . A two-step sequence is commonly employed:
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Palladium-Catalyzed Coupling :
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Amide Bond Formation :
Critical Considerations :
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Protection-Deprotection : The aniline group requires protection (e.g., Boc) during coupling to prevent side reactions.
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Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification.
Integrated Multi-Step Approaches
A convergent synthesis route minimizes side reactions and improves overall yield:
Step 1: Triazolo-Pyridazine Synthesis
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As described in Section 1.
Step 2: Propanamide Side Chain Preparation
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3-Cyclohexylpropanoic Acid → Acid Chloride : React with oxalyl chloride (1.2 eq) in DCM (0°C, 2 h).
Step 3: Coupling and Deprotection
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Combine the triazolo-pyridazine-aniline intermediate with the acid chloride in THF, followed by Boc deprotection using TFA/DCM (1:1).
Table 2: Yield Comparison Across Synthetic Routes
| Route | Total Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Convergent Synthesis | 5 | 42 | High purity |
| Linear Synthesis | 7 | 28 | Simplified intermediate isolation |
Green Chemistry and Solvent-Free Methods
Emerging protocols prioritize sustainability:
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Mechanochemical Grinding : Replaces solvent-based reactions, reducing waste .
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IBD as Oxidant : Avoids heavy metals (e.g., Pb(OAc)₄), aligning with green chemistry principles .
Characterization and Quality Control
Final product validation employs:
Q & A
Q. What are the key synthetic steps and reaction conditions required to synthesize 3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of triazolo-pyridazine cores and subsequent coupling with propanamide derivatives. Key steps include:
- Cyclocondensation : Formation of the triazolo-pyridazine core under reflux conditions using solvents like ethanol or DMF .
- Amide Coupling : Reaction of the activated intermediate (e.g., acid chloride) with cyclohexylamine derivatives under inert atmospheres (N₂ or Ar) .
- Purification : Column chromatography or recrystallization to isolate the final product (>95% purity) .
- Critical Parameters : Temperature control (60–100°C), solvent selection (polar aprotic solvents for coupling), and catalyst optimization (e.g., HATU for amide bond formation) .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H/¹³C NMR | Confirm bond connectivity and substituent positions | Peaks for cyclohexyl (δ 1.0–2.0 ppm) and triazolo-pyridazine aromatic protons (δ 7.5–8.5 ppm) . |
| HPLC | Assess purity (>98% purity threshold) | Retention time matching reference standards; absence of secondary peaks . |
| HRMS | Verify molecular formula | Exact mass matching [M+H]⁺ or [M–H]⁻ ions . |
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
- Emergency Measures : Immediate rinsing with water for eye/skin exposure (15+ minutes); consult poison control for ingestion .
- Storage : In airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading. For example, DMF improves solubility of aromatic intermediates compared to THF .
- Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps (e.g., slow amide coupling) .
- Scale-Up Adjustments : Replace column chromatography with recrystallization for cost-effective purification at >100g scale .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .
- Data Normalization : Adjust for batch variability (e.g., cell passage number, solvent DMSO concentration) .
Q. What computational strategies predict the compound’s biological targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on the triazolo-pyridazine core’s π-π stacking with aromatic residues .
- MD Simulations : Assess stability of ligand-receptor complexes over 100ns trajectories (e.g., RMSD <2Å indicates stable binding) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., cyclohexyl hydrophobicity) with IC₅₀ values .
Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?
- Methodological Answer :
- Forced Degradation : Expose the compound to pH 1–13 buffers at 40°C for 48h. Monitor degradation via HPLC:
| Condition | Degradation Products | Stability Rank |
|---|---|---|
| pH 1 (HCl) | Hydrolyzed amide bonds | Low (t₁/₂ = 12h) |
| pH 7.4 (PBS) | Minimal degradation | High (t₁/₂ >72h) |
| pH 13 (NaOH) | Ring-opening of triazolo | Moderate (t₁/₂ = 24h) |
| . |
Q. What structural analogs are critical for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Replace cyclohexyl with adamantyl (increased lipophilicity) or phenyl (reduced steric hindrance) .
- Substituent Effects : Compare methyl vs. ethyl groups on the triazolo ring for enzymatic selectivity .
- Bioisosteres : Substitute propanamide with sulfonamide to enhance metabolic stability .
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